![molecular formula C14H22N2O B8715203 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B8715203.png)
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine
Descripción general
Descripción
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene ring This can be achieved through hydrogenation of naphthalene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group can enhance the compound’s solubility and bioavailability. The tetrahydronaphthalene ring provides structural stability and can interact with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Dimethylaminoethoxy)ethanol: Shares the dimethylamino and ethoxy groups but lacks the tetrahydronaphthalene ring.
N,N-Dimethylaminoethanol: Contains the dimethylamino group but has a simpler structure without the ethoxy group and tetrahydronaphthalene ring.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
6-[2-(dimethylamino)ethoxy]-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H22N2O/c1-16(2)8-9-17-12-6-7-13-11(10-12)4-3-5-14(13)15/h6-7,10,14H,3-5,8-9,15H2,1-2H3 |
Clave InChI |
FUSVWMCWZZVJML-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC2=C(C=C1)C(CCC2)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

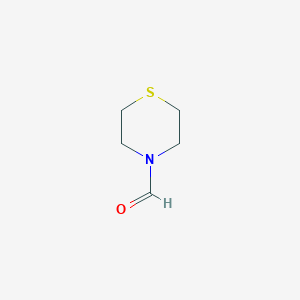
![3-((1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol](/img/structure/B8715128.png)
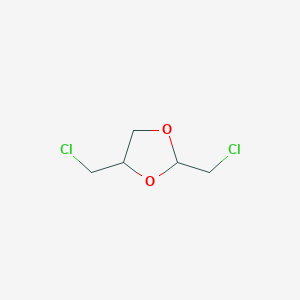
![6-(7-chloro-1,8-naphthyridin-2-yl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B8715140.png)

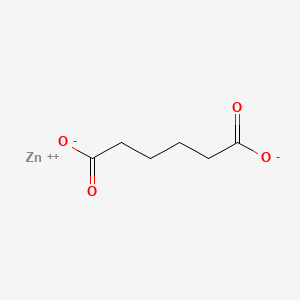
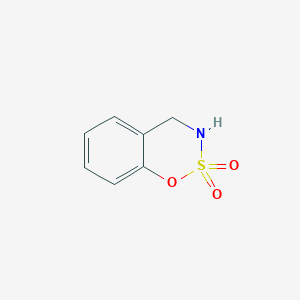
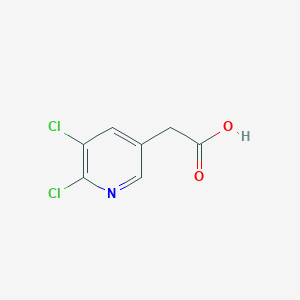

![6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B8715170.png)

![N-[1-(Furan-2-yl)propylidene]hydroxylamine](/img/structure/B8715189.png)
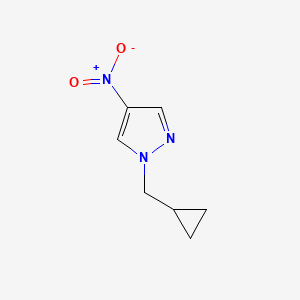
![1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)
